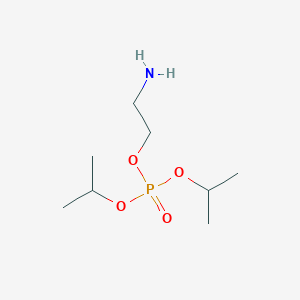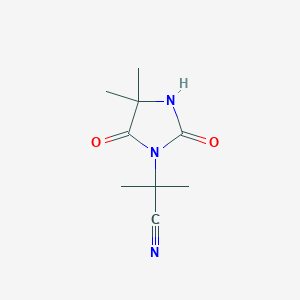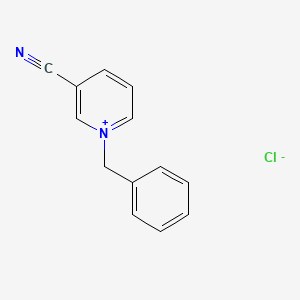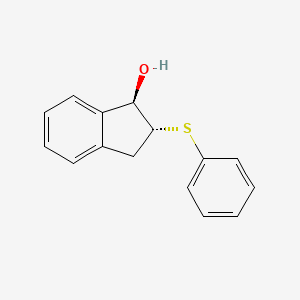
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol is a chiral compound characterized by the presence of a phenylsulfanyl group attached to a dihydroindenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-inden-1-one and phenylthiol.
Formation of the Intermediate: The initial step involves the reaction of 2,3-dihydro-1H-inden-1-one with phenylthiol under basic conditions to form the intermediate compound.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be further reduced to remove the phenylsulfanyl group, yielding the corresponding hydrocarbon.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrocarbons.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies to understand the interactions of chiral molecules with biological systems.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through its phenylsulfanyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the hydroxyl group.
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(1R,2R)-2-(Phenylsulfanyl)-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a phenylsulfanyl group and a hydroxyl group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogues.
Eigenschaften
CAS-Nummer |
13206-55-8 |
|---|---|
Molekularformel |
C15H14OS |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
(1R,2R)-2-phenylsulfanyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C15H14OS/c16-15-13-9-5-4-6-11(13)10-14(15)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m1/s1 |
InChI-Schlüssel |
WGUFODCQOAJXDU-HUUCEWRRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)SC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



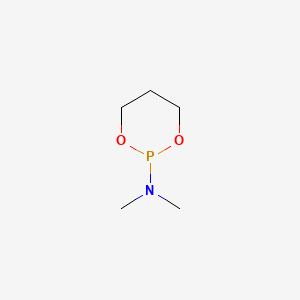
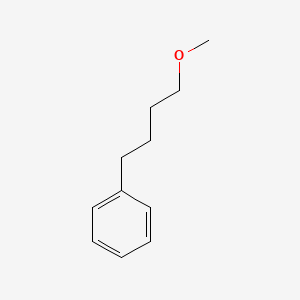

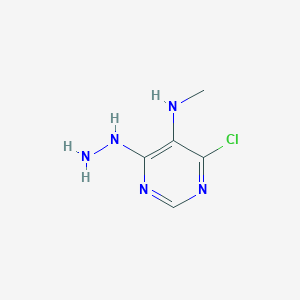
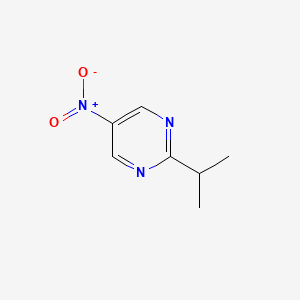
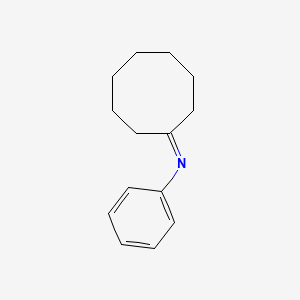
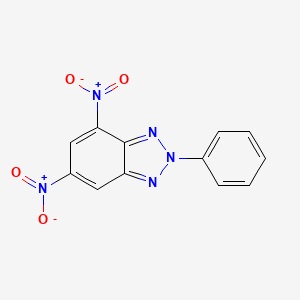
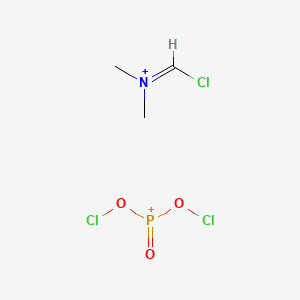
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
